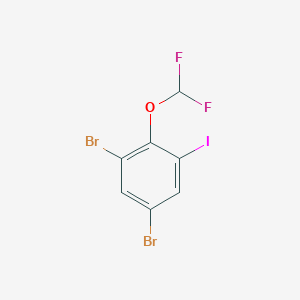![molecular formula C14H11F3O4S B14040295 Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzo[b]thiepin ring, and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a suitable benzo[b]thiepin derivative, followed by esterification to introduce the acetate group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiepin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The benzo[b]thiepin ring structure may also play a role in modulating the compound’s activity by influencing its overall conformation and stability .
Comparaison Avec Des Composés Similaires
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: Another compound with a trifluoromethyl group, used as a synthetic intermediate in pharmaceuticals.
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: A fluorinated derivative with potential neuroprotective properties.
Uniqueness: Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate is unique due to its combination of a trifluoromethyl group, a benzo[b]thiepin ring, and an acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H11F3O4S |
|---|---|
Poids moléculaire |
332.30 g/mol |
Nom IUPAC |
methyl 2-oxo-2-[5-oxo-8-(trifluoromethyl)-3,4-dihydro-2H-1-benzothiepin-4-yl]acetate |
InChI |
InChI=1S/C14H11F3O4S/c1-21-13(20)12(19)9-4-5-22-10-6-7(14(15,16)17)2-3-8(10)11(9)18/h2-3,6,9H,4-5H2,1H3 |
Clé InChI |
HAMXUUUTNCBICZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1CCSC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)


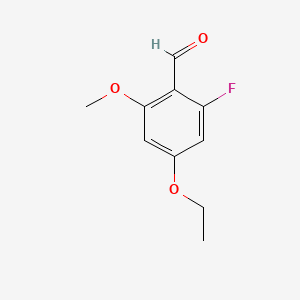
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)

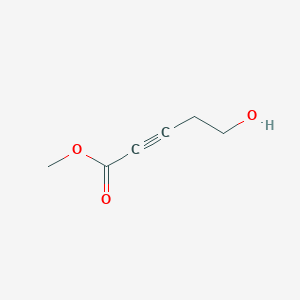
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
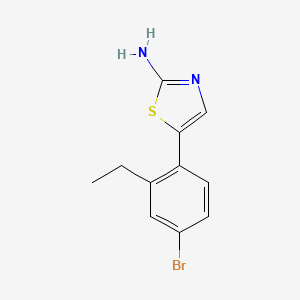

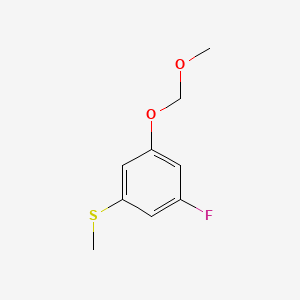
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
